molecular formula C11H13ClN2 B1351431 (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride CAS No. 627098-24-2

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride

Cat. No.: B1351431
CAS No.: 627098-24-2
M. Wt: 208.69 g/mol
InChI Key: YJQVHFGAEMWCOV-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by using dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired isoquinoline derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.

Medicine

Medicinal chemistry explores the potential therapeutic applications of this compound. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride, isoquinoline is a simpler structure with different reactivity and applications.

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound, differing by the presence of the acetonitrile group in this compound.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group, showing different biological and chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQVHFGAEMWCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388146
Record name (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627098-24-2
Record name (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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